2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine
Overview
Description
“2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique combination of isoquinoline, cycloheptathieno, and pyridine structures, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and cycloheptathieno intermediates, followed by their coupling under specific conditions. Common reagents might include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine” can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its structural features might allow it to bind to specific proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it a potential therapeutic agent for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart specific characteristics that are valuable in applications such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of “2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine” would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ol
- 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-carboxylic acid
Uniqueness
The uniqueness of “2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine” lies in its specific combination of structural features. The presence of isoquinoline, cycloheptathieno, and pyridine rings in a single molecule provides a distinct set of chemical and biological properties that might not be found in other similar compounds.
Properties
IUPAC Name |
5-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-23(2)13-15-9-6-7-10-16(15)20(26-23)21-19(24)17-12-14-8-4-3-5-11-18(14)25-22(17)27-21/h6-7,9-10,12H,3-5,8,11,13,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSPHGFVINIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=C(C4=C(S3)N=C5CCCCCC5=C4)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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